Yuanhuafin

Description

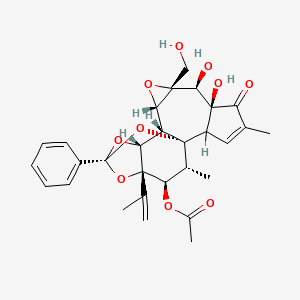

Yuanhuafin (YF) is a daphnane-type diterpene isolated from the flower buds and roots of Daphne genkwa (Genkwa Flos), a plant traditionally used in Chinese medicine for anti-inflammatory and anticancer purposes . First identified in 1982 , YF belongs to the "YuanhuaXin" family, which includes ten structurally related diterpenes: yuanhuacin (YC), yuanhuadin (YD), this compound (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) . These compounds share a common daphnane skeleton but differ in substituents, leading to distinct pharmacological and toxicological profiles.

YF has a molecular formula of C₂₉H₃₂O₁₀ and a molecular weight of 540.57 g/mol . Structurally, it features a phenyl (Ph) group and an acetyloxy (OAc) substituent at specific positions, distinguishing it from analogues like YC and YP .

Propriétés

Numéro CAS |

82870-43-7 |

|---|---|

Formule moléculaire |

C29H32O10 |

Poids moléculaire |

540.6 g/mol |

Nom IUPAC |

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |

InChI |

InChI=1S/C29H32O10/c1-13(2)27-21(35-16(5)31)15(4)28-18-11-14(3)20(32)26(18,34)24(33)25(12-30)22(36-25)19(28)23(27)37-29(38-27,39-28)17-9-7-6-8-10-17/h6-11,15,18-19,21-24,30,33-34H,1,12H2,2-5H3/t15-,18?,19+,21-,22+,23-,24-,25+,26-,27+,28+,29-/m1/s1 |

Clé InChI |

YUNIKDZHTDZEHX-DBRWXJJLSA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

SMILES isomérique |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1(C5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

SMILES canonique |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Yuanhuafin; Yuanhuafine. |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Structural Variations

Key structural differences among YuanhuaXin diterpenes are summarized below:

| Compound | R1 | R2 | R3 | R4 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| YF | H | H | Ph | OAc | C₂₉H₃₂O₁₀ | 540.57 |

| YC | OH | H | (CH=CH)₂(CH₂)₄CH₃ | OBz | C₃₆H₄₄O₁₀ | 648.74 |

| YP | H | H | CH=CH(CH₂)₆CH₃ | OAc | C₃₁H₄₂O₉ | 570.66 |

| YT | H | OH | (CH=CH)₂(CH₂)₄CH₃ | OAc | C₃₃H₄₄O₁₀ | 612.70 |

Data adapted from structural analyses and molecular characterization studies .

- YF vs. YC : YC has a hydroxyl (OH) group and a benzoyloxy (OBz) substituent, enhancing its solubility and anticancer activity. YF lacks these groups, contributing to its lower therapeutic index .

- YF vs. YP : Both YF and YP share an OAc group, but YP has a longer aliphatic chain at R3, which may influence metabolic stability and toxicity .

Pharmacological Activities

Anticancer Effects

- YC : Demonstrates potent activity against lung and breast cancers by inhibiting Protein Kinase C (PKC) and inducing apoptosis .

- YD and YT : Show promising anticancer effects in vivo, with YT exhibiting higher bioavailability than YC .

- YF: Limited data exist, but its cytotoxicity is overshadowed by toxicity concerns. One study reported moderate activity against hepatic carcinoma cells .

Anti-Inflammatory Effects

Toxicity Profiles

| Compound | Key Toxicities | LD₅₀ (Rodents) | Bioavailability |

|---|---|---|---|

| YF | Hepatotoxicity, nephrotoxicity | Not reported | Low (oral) |

| YP | Reproductive toxicity, neurotoxicity | 12 mg/kg | Moderate |

| YC | Gastrointestinal toxicity | 25 mg/kg | Very low |

| YT | Mild hepatotoxicity | 50 mg/kg | Moderate |

Pharmacokinetic Challenges

- YF : After oral administration, YF is slowly absorbed and extensively metabolized via hydroxylation, methylation, and glucuronidation, leading to prolonged systemic exposure and toxicity .

- YC : Rapidly cleared (T₁/₂ = 5.3 h in rats) but shows improved bioavailability when administered via inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.